Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro-
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Overview
Description
Preparation Methods
The synthesis of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves multiple steps, typically starting with the preparation of the pyrazolo-triazine core This core can be synthesized through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Scientific Research Applications
Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazolo-triazine ring system can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- include other pyrazolo-triazine derivatives with different substituents. These compounds share the core structure but differ in their chemical properties and biological activities due to variations in the substituents. The presence of trifluoromethyl groups in the compound of interest makes it unique, as these groups significantly influence its chemical reactivity and biological interactions .
Biological Activity
Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro-, identified by its CAS number 72307-45-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a pyrazolo-triazine moiety, which are believed to contribute significantly to its biological properties.
Chemical Structure and Properties
- Molecular Formula : C14H6F6N4O
- Molecular Weight : 360.24 g/mol
- Structural Features :
- Contains a trifluoromethyl group.
- Incorporates a pyrazolo(5,1-c)(1,2,4)triazine core.
The unique combination of these functional groups enhances the compound's reactivity and specificity in various biological contexts.
Antimicrobial Activity
Compounds similar to ethanone have been evaluated for their antimicrobial properties. For instance:
- Triazole Derivatives : The 1,2,4-triazole scaffold has been extensively studied for its antibacterial and antifungal activities. These compounds often exhibit significant efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound Type | Biological Activity | Reference |
---|---|---|
Triazole Derivatives | Antibacterial (MIC: 0.25–2 μg/mL) | |
Pyrazolo(5,1-c)(1,2,4)triazin derivatives | Antimicrobial potential |
Anticancer Activity
The structural features of ethanone suggest potential anticancer properties. Similar compounds have been screened for their ability to inhibit cancer cell proliferation:
- Screening Studies : A study identified novel anticancer compounds through drug library screening on multicellular spheroids. Although ethanone was not directly tested in this study, its structural analogs showed promising results .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to ethanone:
- Antioxidant Activity : Research on metal complexes of pyrazole derivatives indicated that certain complexes exhibited significant antioxidant activity . This suggests that ethanone could potentially possess similar properties due to its structural components.
- Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds can provide insights into optimizing the biological activity of ethanone. For example, modifications at specific positions on the triazole ring have been shown to enhance antimicrobial efficacy .
Toxicity and Safety Profile
According to the RTECS database, the acute toxicity data for ethanone is currently unreported; however, it is essential to consider the safety profile when evaluating its therapeutic potential. The LD50 values for structurally similar compounds can provide preliminary insights into potential toxicity .
Properties
CAS No. |
72307-45-0 |
---|---|
Molecular Formula |
C14H6F6N4O |
Molecular Weight |
360.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[8-phenyl-4-(trifluoromethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone |
InChI |
InChI=1S/C14H6F6N4O/c15-13(16,17)10-9(11(25)14(18,19)20)22-23-12-8(6-21-24(10)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
BSVNGQSLTKXLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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